An In-Depth Technical Guide to 4-Amino-3-hydroxypyridine Sulfate: Molecular Structure, Properties, and Applications
An In-Depth Technical Guide to 4-Amino-3-hydroxypyridine Sulfate: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-3-hydroxypyridine Sulfate, a pyridine derivative of significant interest in pharmaceutical research and development. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, offering insights for its use in scientific and drug discovery contexts.
Introduction
4-Amino-3-hydroxypyridine Sulfate is the sulfate salt of 4-Amino-3-hydroxypyridine. The core structure consists of a pyridine ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position. The sulfate salt formation enhances the compound's stability and solubility, which can be advantageous for pharmaceutical formulations. This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals and is particularly noted for its relevance in the study of demyelinating conditions, such as multiple sclerosis.[1][2][3] It is also identified as a metabolite of Fampridine (4-aminopyridine), a potassium channel blocker.[4]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular and physical characteristics of 4-Amino-3-hydroxypyridine Sulfate is fundamental to its application in research and development.
Molecular Structure
The chemical structure of 4-Amino-3-hydroxypyridine Sulfate combines the aromatic pyridine ring with two functional groups that dictate its chemical reactivity and biological activity.
Caption: Molecular structure of 4-Amino-3-hydroxypyridine Sulfate.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Amino-3-hydroxypyridine Sulfate and its corresponding free base, 4-Amino-3-hydroxypyridine.
| Property | 4-Amino-3-hydroxypyridine Sulfate | 4-Amino-3-hydroxypyridine | References |
| CAS Number | 100130-15-2 | 52334-53-9 | [2] |
| Molecular Formula | C₅H₆N₂O₄S | C₅H₆N₂O | [2][5] |
| Molecular Weight | 190.18 g/mol | 110.12 g/mol | [2] |
| Appearance | White to light yellow or brown crystalline powder | White to light yellow crystalline powder | [1][6] |
| Solubility | Data not available. Expected to have higher water solubility than the free base. | Partially soluble in water. More soluble in alcohols (e.g., ethanol) and other polar organic solvents. Very low solubility in non-polar organic solvents. | [1] |
Synthesis and Manufacturing
Synthesis of 4-Amino-3-hydroxypyridine
The synthesis of the free base, 4-Amino-3-hydroxypyridine, typically involves a multi-step process starting from a substituted pyridine. A common route begins with the nitration of a pyridine derivative to introduce a nitro group, which is subsequently reduced to an amino group. The final step involves hydroxylation to introduce the hydroxyl group at the desired position.[1]
Caption: General synthetic workflow for 4-Amino-3-hydroxypyridine.
Formation of the Sulfate Salt
The conversion of 4-Amino-3-hydroxypyridine to its sulfate salt is a standard acid-base reaction.
Experimental Protocol: Salt Formation (General Procedure)
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Dissolution: Dissolve 4-Amino-3-hydroxypyridine in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to the solution with stirring. The reaction is exothermic, so cooling may be necessary.
-
Precipitation: The 4-Amino-3-hydroxypyridine Sulfate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
-
Isolation: Collect the precipitate by filtration.
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Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or excess acid.
-
Drying: Dry the purified salt under vacuum to remove any residual solvent.
Analytical Characterization
The structural confirmation and purity assessment of 4-Amino-3-hydroxypyridine and its sulfate salt are achieved through various spectroscopic techniques. While specific data for the sulfate salt is limited, the following provides an overview of the expected analytical profile, primarily based on the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 4-Amino-3-hydroxypyridine would exhibit distinct signals for the aromatic protons on the pyridine ring, as well as signals for the amino and hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbon atoms of the pyridine ring. The carbons attached to the amino and hydroxyl groups would be significantly shifted due to the electronic effects of these substituents.
Note: Specific, experimentally-derived NMR data for 4-Amino-3-hydroxypyridine Sulfate is not currently available in the cited literature.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3-hydroxypyridine would display characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the amino group.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
For the sulfate salt, additional strong absorption bands would be expected in the 1000-1200 cm⁻¹ region, corresponding to the S=O stretching vibrations of the sulfate anion.
Mass Spectrometry (MS)
Mass spectrometry of 4-Amino-3-hydroxypyridine would show a molecular ion peak corresponding to its molecular weight (110.12 g/mol ). The fragmentation pattern would provide further structural information. For the sulfate salt, under appropriate ionization conditions, the mass spectrum would show the parent ion of the free base.
Applications in Research and Drug Development
4-Amino-3-hydroxypyridine Sulfate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
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Pharmaceutical Intermediate: Its primary use is as a key intermediate in the synthesis of various pharmaceutical compounds.[1][6] The presence of multiple functional groups allows for diverse chemical modifications to generate a range of derivatives.
-
Demyelinating Conditions: The compound is particularly relevant in research focused on demyelinating conditions like multiple sclerosis.[2][3]
-
Agrochemicals: Derivatives of aminohydroxypyridines are also explored for their potential use in the development of new agrochemicals.[6]
-
Materials Science: The functional groups of 4-Amino-3-hydroxypyridine make it a candidate for incorporation into functional polymers, potentially imparting unique properties such as specific adsorption capabilities or electrical conductivity.[1]
Caption: Key application areas of 4-Amino-3-hydroxypyridine Sulfate.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8] Do not ingest. If swallowed, seek immediate medical attention.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
Disclaimer: This safety information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow your institution's safety protocols.
Conclusion
4-Amino-3-hydroxypyridine Sulfate is a compound with significant potential in the fields of pharmaceutical and chemical research. Its unique molecular structure provides a versatile platform for the synthesis of novel compounds with a range of potential applications. While further research is needed to fully characterize its properties and expand its applications, this guide provides a solid foundation for researchers and drug development professionals working with this promising molecule.
References
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4-Amino-3-hydroxypyridine Sulfate | CAS#:100130-15-2 | Chemsrc. (2025, August 26). Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved from [Link]
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Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (n.d.). Retrieved from [Link]
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1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. (2009, January 9). Retrieved from [Link]
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4-AMINO-3-HYDROXYPYRIDINE - Inxight Drugs. (n.d.). Retrieved from [Link]
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Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. (2009, January 9). Retrieved from [Link]
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Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
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4-Amino-3-Hydroxy-Pyridine - CAS - 52334-53-9 | Axios Research. (n.d.). Retrieved from [Link]
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4-Amino-3-Hydroxypyridine | CAS 52334-53-9 | Cat No KL-02-01133 - Kaaris Lab. (n.d.). Retrieved from [Link]
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13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. (2020, April 1). Retrieved from [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
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